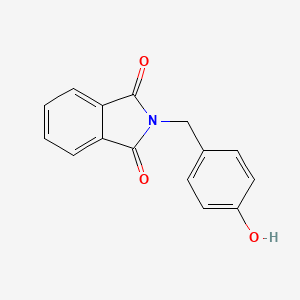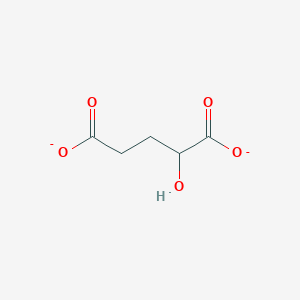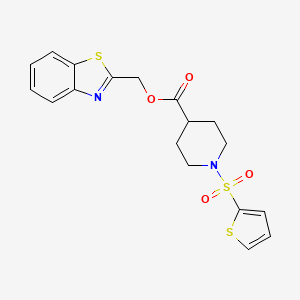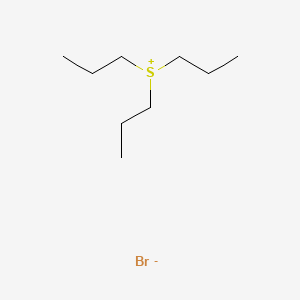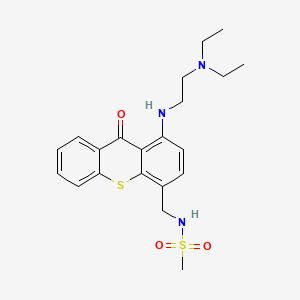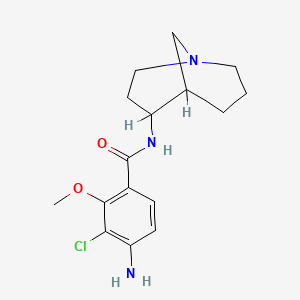
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Renzapride is currently in Phase III clinical development in the United States for the treatment of constipation-predominant irritable bowel syndrome (IBS-C). It has been suggested that renzapride is effective in the treatment of irritable bowel syndrome with alternating stool pattern. It is being developed by Alizyme of the UK.
Scientific Research Applications
Agonist Activity at Non-Classical 5-HT Receptors
Benzamide derivatives, including the specified compound, have been identified as potent agonists at non-classical 5-HT receptors, particularly those positively coupled with adenylate cyclase in colliculi neurons. This action suggests a similarity between these non-classical 5-HT receptors and the ones involved in gastric and ileum motility, which are specifically stimulated by substituted benzamide derivatives (Dumuis, Sebben, & Bockaert, 1989).
Synthesis and Neuroleptic Activity
Research indicates that certain benzamide derivatives exhibit significant neuroleptic activity. This includes studies on the synthesis and evaluation of these compounds, particularly those with potential antipsychotic properties. The structure-activity relationships of these compounds have been a key focus, revealing insights into their therapeutic potential (Iwanami et al., 1981).
Pharmacological Activity and Receptor Binding
Various benzamide derivatives have been synthesized and evaluated for their pharmacological properties, specifically their binding affinity to serotonin-3 (5-HT3) receptors. These studies contribute significantly to the development of potent serotonin receptor ligands, with implications for therapeutic applications (Kuroita, Sakamori, & Kawakita, 1996).
Gastroprokinetic Agents
A range of benzamide derivatives, including the specified compound, have been synthesized and evaluated for their potential as gastroprokinetic agents. These compounds show a high affinity for the 5-HT4 receptor, making them promising candidates for treating gastrointestinal motility disorders (Itoh et al., 1999).
Crystalline Forms and Their Characterization
Research into the crystalline forms of benzamide derivatives has provided valuable insights into their structural and physicochemical properties. This includes studies on the preparation, characterization, and stability of these crystalline forms, contributing to a better understanding of their potential applications (Yanagi et al., 2000).
Design and Synthesis for Antagonistic Activity
The design and synthesis of benzamide derivatives have been explored for their potential as antagonists at serotonin-3 (5-HT3) receptors. This research is pivotal in the development of new therapeutic agents targeting these receptors, with potential implications for a variety of medical conditions (Kuroita, Sakamori, & Kawakita, 2010).
properties
CAS RN |
88721-77-1 |
|---|---|
Product Name |
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy- |
Molecular Formula |
C16H22ClN3O2 |
Molecular Weight |
323.82 g/mol |
IUPAC Name |
4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-3-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-11(4-5-12(18)14(15)17)16(21)19-13-6-8-20-7-2-3-10(13)9-20/h4-5,10,13H,2-3,6-9,18H2,1H3,(H,19,21) |
InChI Key |
YFUAYKVMQVBSNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)N)C(=O)NC2CCN3CCCC2C3 |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)N)C(=O)NC2CCN3CCCC2C3 |
Other CAS RN |
112727-80-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



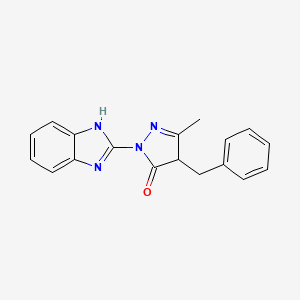
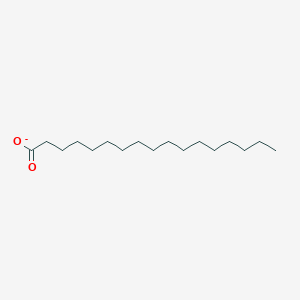
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1228983.png)
![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1228986.png)
